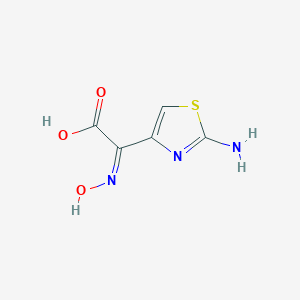

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Übersicht

Beschreibung

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a chemical compound that features a thiazole ring, an amino group, and a hydroxyimino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyimino groups. One common method involves the reaction of 2-aminothiazole with glyoxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C with a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid typically involves several key steps:

- Oximization : The process begins with the oximization of 4-chloroacetoacetic ester using sodium nitrite in glacial acetic acid at low temperatures to form chlorohydroxyimino esters.

- Reaction with Thiourea : The resultant chlorohydroxyimino ester is then reacted directly with thiourea, yielding the desired hydroxyimino acetic ester in a single step without the need for intermediate isolation.

- Methylation : The final step involves methylation using dimethyl sulfate and a phase transfer catalyst, which significantly increases the yield of the product from 40-50% to about 80% .

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties.

- Mechanism of Action : The compound functions by inhibiting bacterial cell wall synthesis, making it effective against various strains of bacteria. It has been tested in combination with other antibiotics to enhance its efficacy.

- Case Studies : A study published in Antibiotics highlighted the synthesis of derivatives of this compound that showed increased antibacterial activity against resistant strains . Another investigation into its derivatives found that modifications to the hydroxyimino group could lead to improved pharmacological profiles .

Potential Uses in Drug Development

The unique structure of this compound makes it a valuable candidate for further pharmaceutical development:

- Cephalosporin Derivatives : This compound serves as a critical building block for semisynthetic cephalosporins, which are widely used as antibiotics. The incorporation of the aminothiazole moiety enhances the antibacterial spectrum and potency of these drugs.

| Compound | Structure | Application |

|---|---|---|

| This compound | Structure | Antibiotic synthesis |

| Derivative A | Structure | Enhanced antibacterial activity |

| Derivative B | Structure | Broad-spectrum antibiotic |

Wirkmechanismus

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The hydroxyimino group plays a crucial role in this inhibitory action by forming hydrogen bonds with key residues in the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminothiazole: Lacks the hydroxyimino group, making it less versatile in certain reactions.

2-(Hydroxyimino)acetic acid: Does not contain the thiazole ring, limiting its biological activity.

Thiazole-4-carboxylic acid: Lacks the amino and hydroxyimino groups, reducing its reactivity.

Uniqueness

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is unique due to the presence of both the thiazole ring and the hydroxyimino group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields.

Biologische Aktivität

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, commonly referred to as 2-ATHIAA, is a thiazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on available research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 187.18 g/mol

- IUPAC Name : 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid

- CAS Number : 66338-96-3

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 187.18 g/mol |

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid |

| Synonyms | 2-ATHIAA |

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminothiazole with glyoxylic acid under acidic conditions. The general reaction scheme is as follows:

- Starting Materials : 2-Aminothiazole and glyoxylic acid.

- Reaction Conditions : Acidic medium (e.g., hydrochloric acid).

- Isolation : The product is isolated through crystallization.

This method can be scaled for industrial production by optimizing reaction parameters and employing continuous flow reactors to enhance yield and purity .

This compound exhibits various biological activities, primarily attributed to its structural features:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting bacterial cell wall synthesis through targeting key enzymes involved in peptidoglycan formation.

- Antifungal Properties : Research indicates that it may inhibit the growth of certain fungal strains, making it a candidate for antifungal drug development.

- Anticancer Properties : Preliminary studies suggest that 2-ATHIAA may possess anticancer properties, potentially through the inhibition of specific enzymes involved in cancer cell proliferation .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

- Antibacterial Efficacy : A study demonstrated that 2-ATHIAA effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antifungal Activity : In vitro assays indicated that the compound showed significant antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .

- Enzyme Inhibition Studies : Investigations into its mechanism revealed that it can inhibit specific enzymes such as dihydrofolate reductase, which is crucial for bacterial survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar thiazole derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Aminothiazole | Antimicrobial, antifungal | Precursor to 2-ATHIAA |

| 2-Amino-4-thiazoleacetic acid | Antibacterial | Lacks oxime functional group |

| (Z)-2-(Methoxyimino)acetic acid | Anticancer | Similar structure but different functional groups |

Eigenschaften

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGSBEYHHRKMJL-BAQGIRSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(S1)N)/C(=N/O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120570-48-1 | |

| Record name | 2-(2-Amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120570481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.